molecular formula C18H15F6NO2 B11057737 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenylethyl)benzamide

4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenylethyl)benzamide

Cat. No.: B11057737
M. Wt: 391.3 g/mol
InChI Key: QCXHTJVTCHDAQO-UHFFFAOYSA-N
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Description

4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenylethyl)benzamide is a synthetic organic compound characterized by the presence of a hexafluoropropoxy group and a phenylethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenylethyl)benzamide typically involves the following steps:

    Formation of the hexafluoropropoxy group: This can be achieved by reacting a suitable precursor with hexafluoropropanol under acidic or basic conditions.

    Attachment of the phenylethyl group: This step involves the reaction of the intermediate with 2-phenylethylamine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of the benzamide core: The final step involves the reaction of the intermediate with benzoyl chloride or a similar benzoylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly for its potential interactions with biological targets.

    Industry: As a specialty chemical in the production of materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenylethyl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to changes in their activity or function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenylethyl)aniline
  • 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenylethyl)phenol

Uniqueness

The uniqueness of 4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenylethyl)benzamide lies in its specific combination of functional groups, which can impart unique chemical and physical properties. This makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

Molecular Formula

C18H15F6NO2

Molecular Weight

391.3 g/mol

IUPAC Name

4-(1,2,2,3,3,3-hexafluoropropoxy)-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C18H15F6NO2/c19-16(17(20,21)18(22,23)24)27-14-8-6-13(7-9-14)15(26)25-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,25,26)

InChI Key

QCXHTJVTCHDAQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)OC(C(C(F)(F)F)(F)F)F

Origin of Product

United States

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